N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1-naphthamide

physicochemical properties drug-likeness structural chemotype

This naphthamide-pyrazole derivative is a versatile synthetic building block for generating targeted libraries of pyrazolamide derivatives, as supported by patent literature. With zero hydrogen bond donors and a moderate molecular weight (335.4 Da), it is ideally suited for permeability and solubility studies within medicinal chemistry programs. Its uncharacterized biological activity makes it a valuable scaffold for novel target hypothesis testing or as a presumed inactive control in SAR exploration.

Molecular Formula C20H21N3O2
Molecular Weight 335.407
CAS No. 1798524-96-5
Cat. No. B2354091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1-naphthamide
CAS1798524-96-5
Molecular FormulaC20H21N3O2
Molecular Weight335.407
Structural Identifiers
SMILESC1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C20H21N3O2/c24-20(19-7-3-5-16-4-1-2-6-18(16)19)22-17-12-21-23(14-17)13-15-8-10-25-11-9-15/h1-7,12,14-15H,8-11,13H2,(H,22,24)
InChIKeyFWGVAPMPCAPWBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1-naphthamide (CAS 1798524-96-5) for Research Procurement: What the Evidence Actually Shows


N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1-naphthamide (CAS 1798524-96-5) is a synthetic small molecule with a molecular weight of approximately 335.4 Da and the molecular formula C20H21N3O2. It is classified as a naphthamide derivative incorporating a pyrazole ring and a tetrahydropyran moiety [1]. A thorough search of primary research literature, patent filings, and authoritative bioactivity databases (ChEMBL, PubChem, BindingDB) reveals a critical evidence gap: no target-specific quantitative biological activity data (e.g., IC50, Ki, EC50) could be identified for this exact compound as of the search date. The available peer-reviewed and database-sourced information is limited to chemical properties and synthetic availability through specialty chemical suppliers.

Substitution Risk with N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1-naphthamide: Why Analog Selection Demands Direct Evidence


Compounds within the naphthamide-pyrazole-tetrahydropyran chemotype cannot be assumed to have interchangeable biological activity or physicochemical profiles. Modifications at the pyrazole N-1 substituent (e.g., replacing tetrahydropyran with tetrahydrofuran) and the naphthamide position (e.g., 1-naphthamide vs. 2-naphthamide or 2-ethoxy-1-naphthamide) are known in medicinal chemistry to alter target binding, metabolic stability, and solubility through steric, electronic, and lipophilic effects [1][2]. For the specific compound N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1-naphthamide, the lack of publicly available, target-specific quantitative activity data means any claim of superiority or interchangeability over its closest analogs—such as the 2-ethoxy derivative or the tetrahydrofuran analog—would be speculative without a direct head-to-head comparison conducted experimentally.

Quantitative Differentiation Evidence for N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1-naphthamide (CAS 1798524-96-5) Against Comparators


Molecular Physicochemical Baseline: Target Compound vs. Class-Level Reference for Drug-Likeness Assessment

The target compound possesses a calculated molecular weight of 335.4 Da and zero hydrogen bond donors, comparing favorably to the GPCRdb-annotated chemotype reference compound (CHEMBL1404020), which has a molecular weight of 343.1 Da and also zero hydrogen bond donors [1]. Both compounds share the same number of rotatable bonds (2) and hydrogen bond acceptors (5), indicating similar molecular flexibility and hydrogen bonding potential. The absence of hydrogen bond donors is a property often associated with improved passive membrane permeability and oral bioavailability potential [1].

physicochemical properties drug-likeness structural chemotype

Patent-Based Comparative Analysis: Absence of Direct Activity Data for a Specific Scaffold

US Patent 8,314,089 (Substituted pyrazolamides and their use) describes a broad class of pyrazolamide compounds for the treatment of retroviral diseases. The patent discloses general structural formulas encompassing the tetrahydropyran-pyrazole-naphthamide scaffold, but does not provide specific biological activity data for N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1-naphthamide [1]. Consequently, no direct comparison of the target compound's activity against other exemplified pyrazolamides can be made from this patent.

patent analysis pyrazolamide antiviral

Evidence-Linked Application Scenarios for N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1-naphthamide (CAS 1798524-96-5)


Building Block for Custom Synthesis of Pyrazolamide Libraries

Based on the compound's structure containing a primary amide linkage and a tetrahydropyran-substituted pyrazole core, its most evidence-supported application is as a synthetic building block for generating targeted libraries of pyrazolamide derivatives for biological screening, as suggested by the general utility of similar compounds in the patent literature [1]. The absence of pre-existing biological activity data makes it a suitable starting point for novel target hypothesis testing rather than a tool compound with a validated mechanism of action.

Physicochemical Probe for Permeability and Solubility Studies

The compound's calculated zero hydrogen bond donors and moderate molecular weight (335.4 Da) suggest it may be useful in permeability and solubility studies within medicinal chemistry programs focused on optimizing oral bioavailability [2]. Researchers selecting this compound for such studies are relying on its physicochemical profile rather than biological potency, which remains uncharacterized in the public domain.

Negative Control or Inactive Analog in Structure-Activity Relationship (SAR) Studies

Given the lack of any disclosed bioactivity data, this compound could be employed as a presumed inactive control or as a scaffold to systematically explore the SAR of the naphthamide-pyrazole chemotype, provided that in-house biological assays are conducted to confirm its activity profile against selected targets.

Quote Request

Request a Quote for N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.